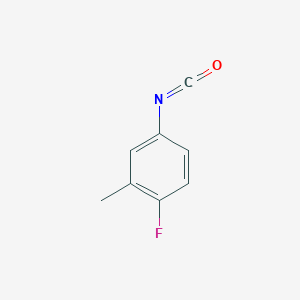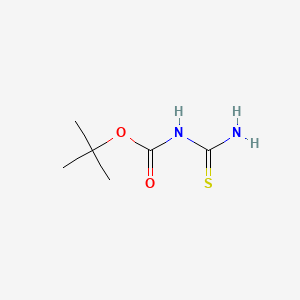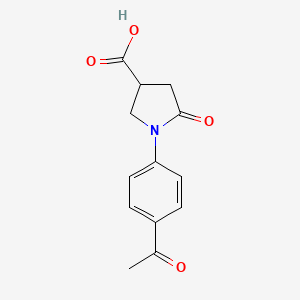
1,3-Dimethyl-2,4,6-trioxo-1,3-diazinane-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-2,4,6-trioxo-1,3-diazinane-5-carbaldehyde: is a chemical compound with the molecular formula C₇H₈N₂O₄ and a molecular weight of 184.15 g/mol . It is also known by other names such as 5-formyl-1,3-dimethylbarbituric acid and 5-formyl-1,3-dimethylpyrimidine-2,4,6-trione . This compound is characterized by its unique structure, which includes a diazinane ring with three oxo groups and a formyl group attached to the fifth carbon atom .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3-Dimethyl-2,4,6-trioxo-1,3-diazinane-5-carbaldehyde can be synthesized through various synthetic routes. One common method involves the reaction of 1,3-dimethylbarbituric acid with formaldehyde under acidic conditions . The reaction typically proceeds as follows:
- The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
1,3-Dimethylbarbituric acid: is dissolved in a suitable solvent such as .
Formaldehyde: is added to the solution, and the mixture is heated under reflux.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and controlled reaction conditions helps in scaling up the production while maintaining consistency in product quality .
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Dimethyl-2,4,6-trioxo-1,3-diazinane-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as or .
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like or .
Substitution: The hydrogen atoms on the diazinane ring can be substituted with various functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alkyl halides in the presence of a base.
Major Products:
Oxidation: 1,3-Dimethyl-2,4,6-trioxo-1,3-diazinane-5-carboxylic acid.
Reduction: 1,3-Dimethyl-2,4,6-trioxo-1,3-diazinane-5-hydroxymethyl.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,3-Dimethyl-2,4,6-trioxo-1,3-diazinane-5-carbaldehyde has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of this compound are explored for their potential use in drug development.
Mécanisme D'action
The mechanism of action of 1,3-dimethyl-2,4,6-trioxo-1,3-diazinane-5-carbaldehyde involves its interaction with specific molecular targets. The formyl group can undergo nucleophilic addition reactions with biological nucleophiles such as amino acids and proteins . This interaction can lead to the formation of covalent bonds, altering the function of the target molecules . The compound’s ability to form stable adducts with biological macromolecules is a key factor in its biological activity .
Comparaison Avec Des Composés Similaires
1,3-Dimethylbarbituric acid: Similar structure but lacks the formyl group.
5-Formylbarbituric acid: Similar structure but lacks the methyl groups on the diazinane ring.
1,3-Dimethyl-2,4,6-trioxo-hexahydro-pyrimidine-5-carbaldehyde: Similar structure but differs in the ring saturation.
Uniqueness: 1,3-Dimethyl-2,4,6-trioxo-1,3-diazinane-5-carbaldehyde is unique due to the presence of both the formyl group and the diazinane ring with three oxo groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
1,3-dimethyl-2,4,6-trioxo-1,3-diazinane-5-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-8-5(11)4(3-10)6(12)9(2)7(8)13/h3-4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NADASDWWUUDZFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(C(=O)N(C1=O)C)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382947 |
Source


|
| Record name | 1,3-dimethyl-2,4,6-trioxo-1,3-diazinane-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42604-63-7 |
Source


|
| Record name | 1,3-dimethyl-2,4,6-trioxo-1,3-diazinane-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

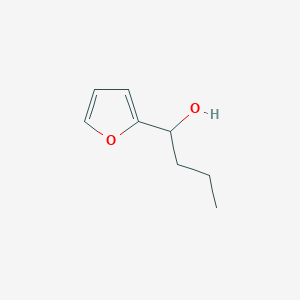
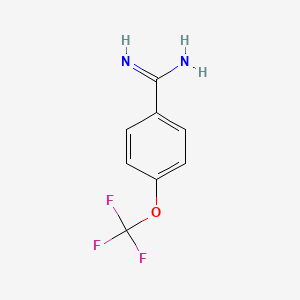
![4-methyl-N-[2-(4-methylphenoxy)ethyl]aniline](/img/structure/B1334525.png)
![Ethenetricarbonitrile, [[3-(trifluoromethyl)phenyl]amino]-](/img/structure/B1334526.png)
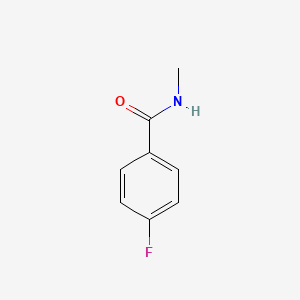


![2-(Tert-butylcarbonyl)-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B1334537.png)
![2-ethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B1334539.png)
